![molecular formula C21H18N4O B5152033 6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 6033-83-6](/img/structure/B5152033.png)
6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents . It is part of a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
A concise synthesis of this compound was performed effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . The general procedure for the synthesis involved adding aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one to a 25-mL round-bottom flask and stirring at 90°C for several hours .Molecular Structure Analysis
The pyrazole ring in this molecule is almost coplanar to the fused pyran ring, forming a dihedral angle of 2.99 (5)° .Chemical Reactions Analysis
This compound is involved in DNA repair damage and so inhibitors of this compound have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .Physical And Chemical Properties Analysis
This compound has a melting point of 132–133 °C . Its infrared spectra were obtained using FTIR Nicolet IS10 and Perkin-Elmer 293 spectrophotometers with KBr disks as the medium . The 1H NMR (400 MHz) and 13C NMR (75 MHz) spectra were recorded on a Mercury-300BB instrument using DMSO-d6 as the solvent and TMS (δ) as the internal standard .Scientific Research Applications
Therapeutic Importance
The compound belongs to a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . These compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
These types of compounds have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory .
Anti-Cancer Properties
These compounds have been reported to have anti-cancer properties . This makes them a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Synthesis in Aqueous Media
A concise synthesis of similar compounds was performed effectively in aqueous media without a catalyst . This method has the advantages of mild condition, avoidance of the use of catalysts, high yields, and environmentally benign procedure .
Bioactive Organic Molecules
The trifluoromethyl group (CF3) is an important structural moiety in diverse classes of bioactive organic molecules . Much effort has been exerted in the introduction of a trifluoromethyl group into organic molecules to tune their physical, chemical, and physiological properties .
X-Ray Crystal Structure Analysis
The compound has been used in the eco-friendly synthesis and X-ray crystal structure of an organic carbonitrile .
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one .
Pharmacokinetics
Organofluorine compounds, which this compound is a part of, are known for their unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation .
Future Directions
This compound has received great attention as a promising anti-cancer therapeutic target . It is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family which is composed of 18 members . Increased expression of this compound is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases . Therefore, future research could focus on exploring its potential as a therapeutic target in these diseases.
properties
IUPAC Name |
6-amino-3-phenyl-4-(1-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13(14-8-4-2-5-9-14)17-16(12-22)20(23)26-21-18(17)19(24-25-21)15-10-6-3-7-11-15/h2-11,13,17H,23H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFBENZKXFKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387114 |
Source
|
Record name | F0894-0139 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
CAS RN |
6033-83-6 |
Source
|
Record name | F0894-0139 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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